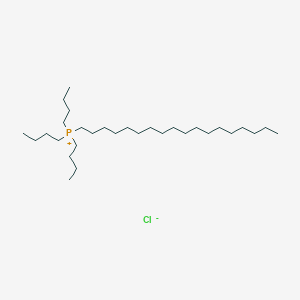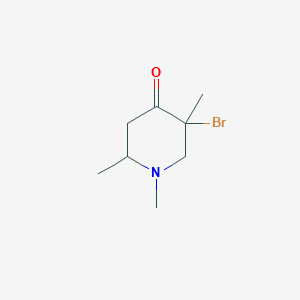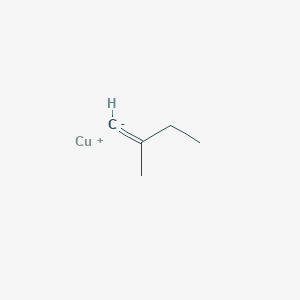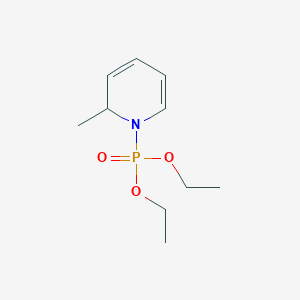
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of an imino group, a phenyl group, and a methylaniline moiety, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Imino Group: The imino group can be introduced by reacting the thiazole derivative with an appropriate amine under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Addition of the Methylaniline Moiety: The final step involves the coupling of the thiazole derivative with methylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound with altered electronic and steric properties.
Reduced Derivatives: Amino derivatives with different reactivity and biological activity.
Substituted Derivatives: Compounds with new functional groups that can be further modified for specific applications.
科学研究应用
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-aniline: Lacks the methylaniline moiety, resulting in different chemical and biological properties.
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-chloroaniline: Contains a chlorine atom instead of a methyl group, leading to altered reactivity and applications.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
52131-68-7 |
|---|---|
分子式 |
C16H15N3S |
分子量 |
281.4 g/mol |
IUPAC 名称 |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methylaniline |
InChI |
InChI=1S/C16H15N3S/c1-11-7-8-14(13(17)9-11)19-15(10-20-16(19)18)12-5-3-2-4-6-12/h2-10,18H,17H2,1H3 |
InChI 键 |
BANMTWGBILZRKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


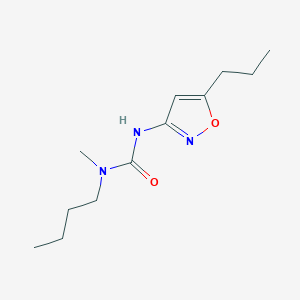
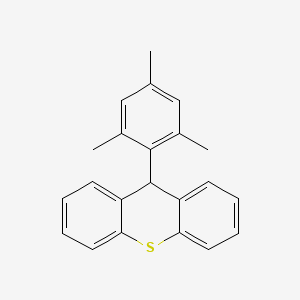
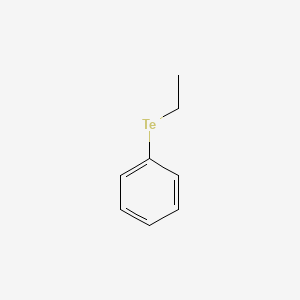

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
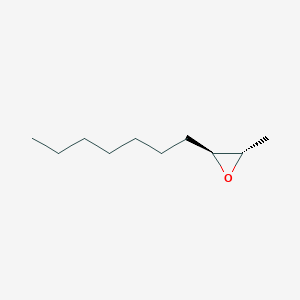
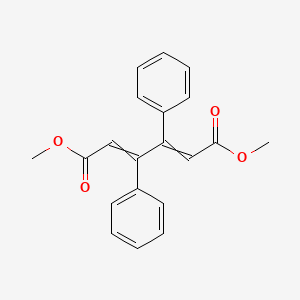
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

